molecular formula C12H10N2O2S B092622 4-Amino-4'-nitrodiphenyl sulfide CAS No. 101-59-7

4-Amino-4'-nitrodiphenyl sulfide

Cat. No.: B092622
CAS No.: 101-59-7
M. Wt: 246.29 g/mol
InChI Key: ZBPKGHOGUVVDLF-UHFFFAOYSA-N
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Description

4-Amino-4'-nitrodiphenyl sulfide is a useful research compound. Its molecular formula is C12H10N2O2S and its molecular weight is 246.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23568. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photophysics Characterization : 4-Amino-4'-nitrodiphenyl sulfide's low-energy excited states were characterized using absorption and emission spectra. It was determined that the fluorescent singlet state is an intramolecular charge transfer (ICT) state, indicating significant photophysical properties (O'Connor et al., 1992).

  • Synthesis Methods : Research has been conducted on the synthesis of this compound, exploring various methods and conditions for its preparation, demonstrating its chemical versatility (Pilyugin, 2003).

  • Hyperpolarizability Analysis : The quadratic hyperpolarizability tensor of this compound has been studied. This research contributes to understanding its nonlinear optical properties, which are crucial in the field of photonics (Robinson et al., 1989).

  • Solubility Studies : The solubility of this compound in various organic solvents has been determined, which is vital for its application in chemical processes and formulations (Shuixiang et al., 2013).

  • Nonlinear Optical Properties : Its nonlinear optical properties have been investigated, particularly in relation to second harmonic generation, highlighting its potential in optical devices (Inoue et al., 1989).

  • Biological Activity Testing : Some derivatives of this compound have been tested for their biological activities, indicating its potential biomedical applications (Abbady et al., 2007).

  • Hyperpolarizability of Analogues : A study on 4-Amino-4'-nitrodiphenyl sulfoxide revealed insights into second-order and third-order hyperpolarizability, which are important for understanding its electronic properties (Abdel-Halim, 2003).

  • Corrosion Inhibition Study : this compound analogues have been evaluated for their corrosion inhibition properties, demonstrating its potential use in material protection (Ehsani et al., 2014).

  • Thermal Stability of Polymers : The compound has been utilized in the synthesis of novel polymers with notable thermal stability and solubility, contributing to advancements in polymer chemistry (Mehdipour‐Ataei & Hatami, 2007).

  • Electron Density Transmission : Its ability to transmit electron density between donors and acceptors was studied, which is significant for non-linear optics applications (Wnek et al., 1987).

  • Molecular Structure Analysis : The crystal and molecular structure of 4-Amino-4'-nitrodiphenyldisulfide, a related compound, was determined, providing insights into its stereochemistry (Korp & Bernal, 1984).

Safety and Hazards

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Future research could explore the low-energy, charge-transfer excited states of 4-amino-4’-nitrodiphenyl sulfide . Additionally, the synthesis method involving chlorobenzene and sodium sulfide could be further optimized .

Properties

IUPAC Name

4-(4-nitrophenyl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPKGHOGUVVDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073154
Record name 4-[(4-Nitrophenyl)thio]aniline
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Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101-59-7
Record name 4-[(4-Nitrophenyl)thio]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101-59-7
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Record name p-((p-Nitrophenyl)thio)aniline
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Record name 4-Amino-4'-nitrodiphenyl sulfide
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Record name 4-[(4-Nitrophenyl)thio]aniline
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Record name 4-(p-nitrophenylthio)aniline
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Record name 4-AMINO-4'-NITROPHENYL SULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-Amino-4'-nitrodiphenyl sulfide interesting for nonlinear optics?

A1: this compound stands out for its ability to efficiently generate a second harmonic, a key property in nonlinear optics. Research indicates that its powder second harmonic generation efficiency is about 10 times higher than that of urea []. This efficiency stems from the sulfur atom's ability to effectively transmit electron density between the electron-donating amino group and the electron-accepting nitro group.

Q2: How does the sulfur atom in this compound compare to other bridging atoms in terms of electron density transmission?

A2: Studies comparing this compound with analogous compounds where the sulfur atom is replaced by oxygen, SO, SO2, or CH2 have shown that sulfur is superior in facilitating electron density transmission between the donor and acceptor groups []. This efficient transmission is linked to the observed enhanced nonlinear optical properties.

Q3: What is the nature of the lowest-energy excited state in this compound?

A3: Spectroscopic analyses, including absorption and emission studies in various solvents, have revealed that the lowest-energy, fluorescent singlet state in this compound is an intramolecular charge transfer (ICT) state []. This state involves a full electron charge transfer from the amino group to the nitro group, resulting in a significant dipole moment of approximately 50 D.

Q4: Are there other ICT states present in this compound?

A4: Yes, besides the lowest-energy ICT state, a low-energy, intense absorption band suggests the presence of another ICT state []. This state arises from a partial electron charge transfer from the sulfur atom to the nitro group.

Q5: How do the hyperpolarizabilities of this compound compare to its chalcogen analogues?

A5: Interestingly, while this compound exhibits superior frequency-doubling efficiency in its powdered solid form compared to its oxygen, selenium, and tellurium analogues, this difference is not reflected in their molecular hyperpolarizabilities [, ]. The sulfur, selenium, and tellurium analogues possess comparable hyperpolarizabilities, while the oxygen analogue shows a slightly lower value.

Q6: How does the molecular packing of this compound influence its crystal growth?

A6: As a polar organic crystal, the growth habits of this compound are heavily influenced by its internal structure, specifically the arrangement of its molecules and the interactions of solvent molecules with the polar faces of the growing crystal []. Understanding these interactions is crucial for controlling crystal growth and achieving desired crystal habits.

Q7: What methods can be used to determine the solubility of this compound?

A7: The solubility of this compound in various organic solvents, including n-butanol, ethyl acetate, chlorobenzene, toluene, dichloromethane, and chloroform, has been successfully determined using a laser monitoring dynamic technique and synthetic method []. This data is essential for optimizing crystallization processes and developing formulations.

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